

Application Note: Comprehensive Analytical Characterization of 2-(2-Thienyl)azetidine Hydrochloride

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Compound of Interest

Compound Name: 2-(2-Thienyl)azetidine
Hydrochloride

Cat. No.: B11915578

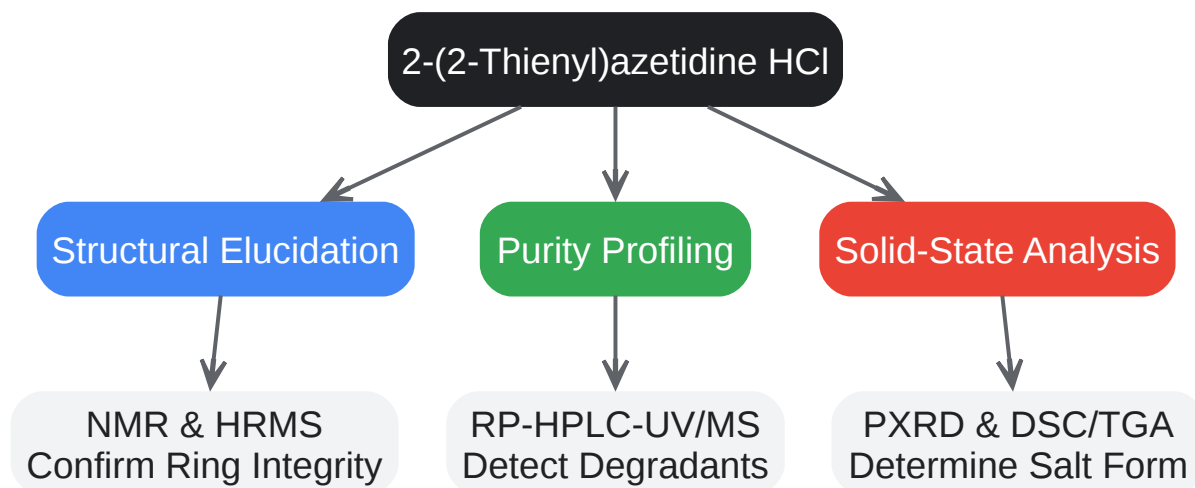
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Introduction & Analytical Target Profile (ATP)

2-(2-Thienyl)azetidine Hydrochloride (CAS 777886-76-7) is a highly strained, nitrogen-containing heterocyclic building block critical in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The molecule combines an electron-rich thiophene ring with a four-membered azetidine ring. Due to the inherent ring strain of the azetidine moiety, this compound is susceptible to ring-opening degradation under thermal or nucleophilic stress[2].

To ensure pharmaceutical quality, the Analytical Target Profile (ATP) for this compound must be grounded in global regulatory standards. According to 3, rigorous testing procedures and acceptance criteria must be established to confirm identity, purity, and solid-state properties[3]. Furthermore, all analytical procedures must be validated in accordance with the science- and risk-based approaches outlined in4[4].

Characterization Workflow



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Fig 1. Orthogonal analytical workflow for 2-(2-Thienyl)azetidine HCl characterization.

Structural Elucidation: NMR and HRMS

Causality & Logic: Confirming the structural integrity of the azetidine ring is the primary analytical challenge. High-Resolution Mass Spectrometry (HRMS) provides the exact mass to confirm the molecular formula, while ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy map the atomic connectivity. Because it is a hydrochloride salt, the azetidine nitrogen is protonated, which induces a significant downfield chemical shift in the adjacent methylene protons.

Self-Validating Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d_6). Rationale: DMSO- d_6 is selected over CDCl_3 to ensure complete solvation of the highly polar hydrochloride salt network.
- **Instrument Parameters:** Utilize a 400 MHz (or higher) NMR spectrometer. Acquire ^1H (16 scans) and ^{13}C (256 scans) spectra at 298 K.

- Self-Validation (COSY): Run a 2D COSY (Correlation Spectroscopy) sequence. The method validates itself if the cross-peaks unambiguously demonstrate scalar coupling between the CH (position 2) and the CH2 (position 3) of the azetidine ring, proving the ring is closed and intact[2].

Table 1: Expected NMR Assignments

Proton/Carbon Environment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Multiplicity / Assignment
Azetidine NH2+	9.20 - 9.80	N/A	Broad singlet, exchanges with D2O
Azetidine C2-H	5.10 - 5.30	58.5	Triplet/Multiplet (strained ring CH)
Azetidine C4-H2	3.80 - 4.10	45.2	Multiplet (CH2 adjacent to N+)
Azetidine C3-H2	2.40 - 2.80	23.8	Multiplet (CH2)
Thiophene C3-H, C4-H, C5-H	7.00 - 7.60	125.0 - 128.5	Multiplets (Aromatic)

Chromatographic Purity: RP-HPLC-UV Method

Causality & Logic: To comply with ICH guidelines for impurity testing, a stability-indicating Reversed-Phase HPLC method is required[3]. The basic nature of the azetidine secondary amine causes severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual silanols. To counteract this, an end-capped, base-deactivated column combined with a low-pH mobile phase (using trifluoroacetic acid, TFA) is utilized. TFA acts as an ion-pairing agent, masking the amine and ensuring sharp, Gaussian peak shapes.

Self-Validating Protocol: HPLC Purity Assessment

- Column: Base-deactivated C18, 150 x 4.6 mm, 3 μm particle size.
- Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

- Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
- Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.
- Flow Rate & Detection: 1.0 mL/min; UV detection at 230 nm (optimal wavelength for the thiophene chromophore).
- Sample Prep: Prepare a 1.0 mg/mL solution in Water:Acetonitrile (80:20 v/v).

Table 2: System Suitability Test (SST) Criteria

To ensure the method is self-validating and compliant with⁴, the following criteria must be met prior to sample analysis^[4]:

Parameter	Acceptance Criteria	Scientific Rationale
Retention Time (RT) Precision	RSD \leq 1.0% (n=5)	Ensures pump stability and method reproducibility
Peak Area Precision	RSD \leq 2.0% (n=5)	Validates autosampler accuracy and detector stability
USP Tailing Factor (T)	T \leq 1.5	Confirms absence of secondary silanol interactions
Theoretical Plates (N)	N \geq 5000	Verifies column efficiency and resolving power

Solid-State Characterization: Thermal Analysis

Causality & Logic: Hydrochloride salts can exist in various polymorphic forms or as hydrates, which drastically alters their solubility, stability, and downstream formulation behavior.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed orthogonally to determine the melting point, detect polymorph transitions, and quantify residual solvents or unbound water.

Self-Validating Protocol: DSC/TGA

- **Sample Preparation:** Accurately weigh 2-5 mg of the compound into an aluminum pan. For DSC, use a pin-holed lid. Rationale: The pin-hole allows volatile release (e.g., trapped moisture) without causing pressure build-up that could distort the thermogram.
- **TGA Method:** Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min). A mass loss before 150°C indicates unbound water or residual solvent. The method self-validates by cross-referencing this mass loss with the ¹H NMR spectrum for solvent peaks.
- **DSC Method:** Heat from 25°C to 250°C at 10°C/min under nitrogen.
- **Interpretation:** **2-(2-Thienyl)azetidine Hydrochloride** will typically exhibit a sharp endothermic melting peak. Any broad endotherms preceding the melt suggest dehydration. Exothermic events post-melting indicate thermal decomposition (e.g., azetidine ring-opening or HCl volatilization).

References

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Sources

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- [3. ICH guidelines: Quality | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- [4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma \[amsbiopharma.com\]](#)
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